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Introduction

Ceramides are a class of bioactive sphingolipids that play crucial roles in a variety of cellular
processes, including apoptosis, cell cycle regulation, inflammation, and insulin signaling. The
biological function of ceramides is highly dependent on the length of their N-acyl chain. C14
ceramide (N-myristoyl-sphingosine) is a relatively understudied species synthesized primarily
by ceramide synthases 5 (CerS5) and 6 (CerS6). Emerging evidence suggests that C14
ceramide has distinct functions, particularly in the context of metabolic diseases, intestinal
inflammation, and cancer. This document provides an overview of the available in vivo models
to study C14 ceramide function, detailed experimental protocols, and a summary of key
guantitative findings.

In Vivo Models for Altering C14 Ceramide Levels

Two primary types of in vivo models are utilized to investigate the specific functions of C14
ceramide: genetic models and diet-induced models.

Genetic Models: Ceramide Synthase 5/6 Knockout Mice

CerS5 and CerS6 are the key enzymes responsible for the synthesis of C14 and C16
ceramides[1][2]. Therefore, knockout (KO) mouse models for Cers5 and/or Cers6 are
invaluable tools to study the consequences of reduced C14 ceramide levels.
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CerS5 Knockout (KO) Mice: These mice exhibit reduced C16:0-ceramide pools in various
tissues, including lung, spleen, muscle, liver, and white adipose tissue[3][4]. While the
primary focus of many studies on these mice has been on C16 ceramide, the substrate
specificity of CerS5 for C14-CoA makes them a relevant model for studying C14 ceramide
function[2].

CerS6 Knockout (KO) Mice:Cers6 KO mice show a significant reduction in C16:0-containing
sphingolipids. Although less emphasized in some studies, CerS6 also utilizes C14-CoA as a
substrate, and therefore these models are useful for investigating the roles of C14 ceramide.
Inactivation of CerS6 in mice leads to altered sphingolipid metabolism and some behavioral
abnormalities.

Double Knockout (CerS5/6 dKO) Mice: Generating double knockout mice for both Cers5 and

Cers6 would be the most definitive genetic model to study the combined loss of C14 and
C16 ceramide synthesis.

Diet-Induced Models: Myristate-Enriched Diet

Myristic acid (C14:0) is the fatty acid precursor for C14 ceramide. Supplementing the diet of
mice with myristate provides a direct method to increase endogenous C14 ceramide levels in
vivo.

o Myristate-Enriched High-Fat Diet: Feeding mice a high-fat diet enriched with myristate has
been shown to increase C14 ceramide levels, particularly in the intestine. This model is
instrumental in studying the pathological effects of elevated C14 ceramide. A diet high in
myristate has been shown to induce endoplasmic reticulum (ER) stress in the intestinal
epithelium.

Key Functions of C14 Ceramide Investigated in In
Vivo Models

Induction of Endoplasmic Reticulum (ER) Stress and
Intestinal Inflammation

In vivo studies have demonstrated a direct link between dietary myristate, increased C14
ceramide levels in the intestine, and the induction of ER stress. This is characterized by the
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activation of the inositol-requiring enzyme 1 (IRE1la) pathway, leading to the splicing of X-box
binding protein 1 (XBP1) and the subsequent expression of pro-inflammatory cytokines like IL-
6. This suggests a role for C14 ceramide in the pathogenesis of inflammatory bowel disease.

Regulation of Metabolic Homeostasis

C14 ceramide has been implicated in the development of insulin resistance and obesity.

 Insulin Resistance: Elevated levels of C14 ceramide, along with other long-chain ceramides,
are associated with the disturbance of insulin secretion. In diet-induced obese mice,
peripheral blockade of the cannabinoid-1 receptor (CB1R) led to a reduction in hepatic C14:0
ceramide levels, which was associated with improved glucose tolerance and insulin
sensitivity. This suggests that C14 ceramide may contribute to hepatic insulin resistance.

e Obesity: While CerS6-deficient mice (with reduced C16 ceramide) are protected from high-
fat-diet-induced obesity, the specific contribution of C14 ceramide in this context is an active
area of research.

Role in Cancer

The role of specific ceramide species in cancer is complex and often context-dependent. While
some ceramides are pro-apoptotic, others may promote cell survival.

o Apoptosis: C14 ceramide, along with C16 ceramide, can accumulate in response to certain
stressors and contribute to antiproliferative effects. In vivo studies using xenograft models
are being employed to understand the therapeutic potential of modulating C14 ceramide
levels in cancer.

Quantitative Data from In Vivo Studies
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Experimental Protocols
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Protocol 1: Induction of Elevated C14 Ceramide via
Myristate-Enriched Diet

Objective: To increase C14 ceramide levels in vivo to study its physiological effects.

Materials:

C57BL/6J mice (male, 8 weeks old)

High-fat diet (HFD) (e.g., 60 kcal% fat)

Myristic acid (MA)

Control diet (low-fat diet or HFD without MA)

Metabolic cages for food intake monitoring
Procedure:
¢ Acclimatize mice for one week with free access to standard chow and water.

o Prepare the myristate-enriched high-fat diet. A common formulation is a high-fat diet
supplemented with 3% myristic acid by weight. The control group should receive a diet with a
similar fatty acid profile but without the myristate enrichment.

» Divide mice into control and experimental groups (n=8-10 per group).
» Feed the mice their respective diets for a predetermined period, typically 8-12 weeks.
e Monitor body weight and food intake weekly.

» At the end of the study period, euthanize the mice and collect tissues of interest (e.g.,
intestine, liver, adipose tissue) for analysis. Snap-freeze tissues in liquid nitrogen and store
at -80°C.

Protocol 2: Quantification of C14 Ceramide in Mouse
Tissue by LC-MS/MS
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Objective: To accurately measure the concentration of C14 ceramide in various tissues.

Materials:

Frozen mouse tissue (~50 mg)

Internal standards (e.g., C17:0 ceramide)

Chloroform, Methanol, Water (HPLC grade)

Homogenizer

Liguid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

 Lipid Extraction (Bligh-Dyer Method):

o To a known weight of frozen tissue, add a solution of chloroform:methanol (1:2, v/v) and
the internal standard.

o Homogenize the tissue thoroughly.

o Add chloroform and water to induce phase separation.

o Centrifuge to separate the layers.

o Collect the lower organic phase containing the lipids.

o Dry the lipid extract under a stream of nitrogen.

e LC-MS/MS Analysis:

[¢]

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).

[e]

Inject the sample into the LC-MS/MS system.

o

Separate the ceramide species using a C18 reverse-phase column with a suitable
gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid).

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1630621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Detect and quantify C14 ceramide using multiple reaction monitoring (MRM) in positive
ion mode. The transition for C14 ceramide (d18:1/14:0) is typically m/z 510.5 - 264.4.

o Calculate the concentration of C14 ceramide by comparing its peak area to that of the
internal standard and normalizing to the initial tissue weight.

Protocol 3: Analysis of ER Stress Markers in Intestinal
Tissue

Objective: To assess the activation of the ER stress pathway in response to elevated C14

ceramide.

Materials:

Frozen intestinal tissue

» RNA extraction kit

o CcDNA synthesis kit

e Primers for g°PCR (XBP1s, XBP1u, IL-6, CHOP, and a housekeeping gene like GAPDH)
e PCR master mix and instrument

» Protein extraction buffer

» Antibodies for Western blotting (p-IRE1a, IRE1a, XBP1s, CHOP, and a loading control like 3-
actin)

Procedure:
¢ Analysis of XBP1 Splicing (QPCR):
o Extract total RNA from the intestinal tissue.

o Synthesize cDNA from the RNA.
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o Perform qPCR using primers that specifically amplify the spliced (XBP1s) and unspliced
(XBP1u) forms of XBP1 mRNA. The ratio of XBP1s to XBP1u is an indicator of IRE1la
activation.

e Analysis of Pro-inflammatory Cytokine Expression (qPCR):

o Using the same cDNA, perform gPCR for IL-6 and other relevant cytokines.
e Analysis of ER Stress and Apoptosis Proteins (Western Blot):

o Extract total protein from the intestinal tissue.

o Separate the proteins by SDS-PAGE and transfer to a membrane.

o Probe the membrane with primary antibodies against p-IRE1q, total IRE1a, XBP1s, and
CHOP.

o Use appropriate secondary antibodies and a detection system to visualize the protein
bands.

o Quantify band intensities and normalize to a loading control. An increase in the p-
IRE1lo/IRE1a ratio and the expression of XBP1s and CHOP indicates ER stress.

Signaling Pathways and Experimental Workflows
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Caption: C14 Ceramide-Induced ER Stress and Inflammatory Signaling Pathway.
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Caption: General Experimental Workflow for Studying C14 Ceramide Function In Vivo.
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Conclusion

The study of C14 ceramide in vivo is a rapidly evolving field with significant implications for
understanding and treating a range of diseases. The use of genetic and diet-induced mouse
models, coupled with advanced analytical techniques, is providing unprecedented insights into
the specific functions of this bioactive lipid. The protocols and information provided herein serve
as a guide for researchers to design and execute robust in vivo studies to further elucidate the
role of C14 ceramide in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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